Salor-int l217573-1ea

Description

Salor-int L217573-1EA (CAS: 372974-19-1) is a synthetic organic compound with the molecular formula C₂₃H₂₈N₄O₃S₂ and a molecular weight of 472.62 g/mol . Its predicted physicochemical properties include a boiling point of 515.4±60.0°C, a density of 1.36±0.1 g/cm³, and a pKa of 1.10±0.70 . The compound is classified under industrial or research applications, explicitly excluding medical or diagnostic use.

Properties

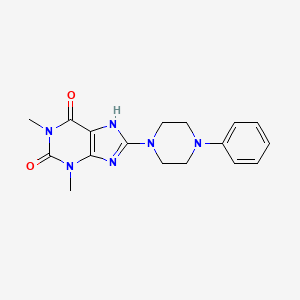

Molecular Formula |

C17H20N6O2 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione |

InChI |

InChI=1S/C17H20N6O2/c1-20-14-13(15(24)21(2)17(20)25)18-16(19-14)23-10-8-22(9-11-23)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,18,19) |

InChI Key |

CYQZBNXFVGWVOS-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salor-int l217573-1ea typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 1,3-dimethylxanthine with 4-phenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and process optimization would apply, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Salor-int l217573-1ea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Salor-int l217573-1ea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Salor-int l217573-1ea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Salor-int L217573-1EA belongs to a broader class of nitrogen- and sulfur-containing heterocyclic compounds. Below is a detailed comparison with structurally or functionally related compounds based on available data:

Table 1: Key Properties of this compound and Related Compounds

Key Findings:

Structural Complexity : this compound exhibits greater molecular complexity compared to simpler heterocycles like CDI or tetrabutyl hydrogen sulfate, as evidenced by its higher molecular weight (472.62 vs. 162.15–322.50 g/mol) .

Thermal Stability : Its high boiling point (515.4°C) suggests superior thermal stability relative to compounds like CDI (sublimes at 160–165°C), making it suitable for high-temperature reactions .

Acidity : The low pKa (1.10±0.70) indicates strong acidic character, contrasting with neutral compounds like ADBA or CDI. This property may influence solubility or reactivity in polar solvents.

Functional Group Diversity : Unlike brominated (ADBA) or chlorinated (Schiff base) analogs, this compound incorporates sulfonamide and heterocyclic moieties, which are often associated with catalytic or material science applications .

Research and Industrial Relevance

- Polymer synthesis : Sulfur-containing compounds often act as vulcanization agents.

- Catalysis : Nitrogen heterocycles are common ligands in metal-catalyzed reactions.

- Material science : High thermal stability may suit high-performance coatings or adhesives.

In contrast, compounds like CDI are extensively used in peptide synthesis, and ADBA serves as a bromination intermediate . The Schiff base analog’s chlorinated aromatic system suggests utility in coordination chemistry or optoelectronics.

Limitations and Data Gaps

- Lack of Comparative Data : Detailed properties (e.g., solubility, reactivity) for most listed analogs are unavailable, limiting direct functional comparisons.

- Ambiguity in Applications : The exact industrial role of this compound remains undefined in public literature.

Q & A

Q. Basic Methodology :

- Controls : Include positive controls (e.g., known inhibitors/activators of the target pathway) and negative controls (solvent-only or inert analogs) to isolate the compound's specific effects .

- Variables : Define independent variables (e.g., concentration gradients, exposure time) and dependent variables (e.g., enzymatic activity, gene expression). Use triplicate measurements to minimize random error .

- Protocol Alignment : Follow standardized frameworks like CONSORT for experimental transparency or PRISMA for systematic reviews .

Q. Advanced Consideration :

- Dose-Response Curves : Use non-linear regression models to determine IC50/EC50 values, ensuring curve-fitting software accounts for heteroscedasticity .

- Time-Resolved Assays : Employ stopped-flow spectroscopy or microfluidic systems to capture transient reaction intermediates .

What statistical approaches resolve contradictions in this compound's reported bioactivity data?

Q. Basic Methodology :

- Error Propagation : Quantify uncertainties in replicated experiments using Gaussian error analysis, reporting confidence intervals (e.g., 95% CI) .

- ANOVA : Apply one-way ANOVA to compare means across treatment groups, followed by post-hoc tests (e.g., Tukey’s HSD) to identify significant differences .

Q. Advanced Methodology :

- Sensitivity Analysis : Use Monte Carlo simulations to assess how input variability (e.g., purity, solvent stability) affects bioactivity outcomes .

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for between-study heterogeneity .

How can researchers ensure reproducibility in synthesizing this compound?

Q. Basic Methodology :

Q. Advanced Methodology :

- Crystallography : Resolve 3D structures via X-ray diffraction to confirm stereochemical integrity .

- Stability Testing : Conduct accelerated degradation studies under varied pH/temperature to identify degradation products .

What strategies optimize literature reviews for this compound research?

Q. Basic Methodology :

Q. Advanced Methodology :

- Citation Chaining : Use tools like Connected Papers to map seminal studies and identify knowledge gaps .

- Critical Appraisal : Apply QUADAS-2 for bias assessment in experimental studies .

How to mitigate sampling bias in ecological studies of this compound's environmental impact?

Q. Basic Methodology :

- Stratified Sampling : Segment ecosystems into homogeneous strata (e.g., soil types, water pH zones) to ensure representative sampling .

- Power Analysis : Calculate minimum sample sizes using G*Power to achieve statistical significance (α = 0.05, β = 0.2) .

Q. Advanced Methodology :

- Geospatial Modeling : Integrate GIS data to correlate compound distribution with environmental variables (e.g., rainfall, temperature) .

- Longitudinal Monitoring : Track bioaccumulation trends over seasons using LC-MS/MS .

What advanced techniques characterize this compound's structural and electronic properties?

Q. Basic Methodology :

Q. Advanced Methodology :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict electronic transitions and reactive sites .

- Cryo-EM : Resolve supramolecular assemblies in solution at near-atomic resolution .

Notes for Implementation

- Data Presentation : Follow Beilstein Journal guidelines for tables (e.g., bolded compound IDs, SI unit formatting) .

- Ethical Reporting : Disclose conflicts of interest and funding sources in the acknowledgments section .

- Supplementary Materials : Upload raw datasets, spectra, and computational input files to repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.